molecular formula C30H34N2O6 B12013511 4-(2-((4-Butylphenoxy)acetyl)carbohydrazonoyl)-2-ethoxyphenyl 4-ethoxybenzoate CAS No. 765276-35-5

4-(2-((4-Butylphenoxy)acetyl)carbohydrazonoyl)-2-ethoxyphenyl 4-ethoxybenzoate

Cat. No.: B12013511
CAS No.: 765276-35-5
M. Wt: 518.6 g/mol
InChI Key: INAINLMJFHZGIO-AJBULDERSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((4-Butylphenoxy)acetyl)carbohydrazonoyl)-2-ethoxyphenyl 4-ethoxybenzoate involves multiple steps, including the reaction of 4-butylphenol with acetic anhydride to form 4-butylphenoxyacetyl chloride. This intermediate is then reacted with carbohydrazide to form the carbohydrazonoyl derivative. Finally, this derivative is coupled with 2-ethoxyphenyl 4-ethoxybenzoate under specific conditions to yield the target compound .

Industrial Production Methods

the synthesis typically involves standard organic chemistry techniques such as refluxing, distillation, and chromatography to purify the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2-((4-Butylphenoxy)acetyl)carbohydrazonoyl)-2-ethoxyphenyl 4-ethoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

4-(2-((4-Butylphenoxy)acetyl)carbohydrazonoyl)-2-ethoxyphenyl 4-ethoxybenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-((4-Butylphenoxy)acetyl)carbohydrazonoyl)-2-ethoxyphenyl 4-ethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-((4-Butylphenoxy)acetyl)carbohydrazonoyl)-2-ethoxyphenyl 4-ethoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

765276-35-5

Molecular Formula

C30H34N2O6

Molecular Weight

518.6 g/mol

IUPAC Name

[4-[(E)-[[2-(4-butylphenoxy)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-ethoxybenzoate

InChI

InChI=1S/C30H34N2O6/c1-4-7-8-22-9-14-26(15-10-22)37-21-29(33)32-31-20-23-11-18-27(28(19-23)36-6-3)38-30(34)24-12-16-25(17-13-24)35-5-2/h9-20H,4-8,21H2,1-3H3,(H,32,33)/b31-20+

InChI Key

INAINLMJFHZGIO-AJBULDERSA-N

Isomeric SMILES

CCCCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)OCC)OCC

Canonical SMILES

CCCCC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)OCC)OCC

Origin of Product

United States

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